1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-
Description
1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- (CAS 646056-75-9) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 8 of the spiro[5.5]undecane framework. This compound belongs to a broader class of diazaspiro derivatives, which are of interest in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive scaffolds .
Properties
CAS No. |
646056-75-9 |
|---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-methyl-8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-7-15(17)8-5-11-18(13-15)14-6-4-9-16-12-14/h4,6,9,12H,2-3,5,7-8,10-11,13H2,1H3 |
InChI Key |
KBESLBWBCFZSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CCCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach is the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspiro moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE exerts its effects involves interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Spiro Systems
The target compound’s spiro[5.5]undecane core distinguishes it from smaller or larger spiro systems:
- Spiro[4.5]decane derivatives : Compounds like 8-azaspiro[4.5]decane-7,9-dione () feature a smaller spiro system, reducing conformational flexibility and altering ring strain. This impacts binding affinity in drug-receptor interactions .
- Spiro[3.4]octane and [4.4]nonane systems: Examples such as 1,6-diazaspiro[3.4]octane (CAS 286959-56-6) and 1,7-diazaspiro[4.4]nonane (CAS 646056-36-2) have even smaller cores, limiting their utility in mimicking larger biomolecular scaffolds .
Key Insight : Larger spiro systems (e.g., [5.5]undecane) offer enhanced spatial diversity, enabling better mimicry of peptide backbones or enzyme active sites compared to smaller analogs .
Substituent Effects
Substituents on spiro compounds critically influence physicochemical and pharmacological properties:
- 3-Pyridinyl vs. Phenyl/Methoxyphenyl: The 3-pyridinyl group in the target compound provides a hydrogen-bond acceptor site, improving solubility and target engagement compared to non-polar substituents like phenyl or methoxyphenyl in analogs such as 3-(2-methoxyphenyl)-7-phenyl-1,8-diazaspiro[5.5]undecane (CAS 159059-34-4) .
Key Insight : Polar substituents (e.g., pyridinyl) enhance solubility and receptor affinity, while hydrophobic groups (e.g., tert-butyl in ) improve membrane permeability .
Physicochemical and Functional Properties
*Estimated based on related compounds in .
Biological Activity
1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, belonging to the diazaspiro family, has garnered attention in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- is . Its structure includes:
- A spirocyclic core featuring two nitrogen atoms.
- A methyl group at one position and a pyridine moiety at another.
This configuration enhances its solubility and biological activity, making it a candidate for therapeutic applications.
Research indicates that the biological activity of this compound primarily involves its interaction with specific receptors and enzymes. For instance, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival . This inhibition suggests potential applications in developing antituberculosis agents.
Biological Activities
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against mycobacterial strains. Its mechanism often involves disrupting essential bacterial functions.
- Neuropharmacological Effects : Studies suggest that derivatives of this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .
- Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases.
Case Studies and Research Findings
A variety of studies have explored the biological activities of 1,8-Diazaspiro[5.5]undecane derivatives:
- Study on Antitubercular Activity : A study published in PubMed highlighted the compound's effectiveness against Mycobacterium tuberculosis through MmpL3 inhibition. The results indicated a promising lead for new antitubercular drugs .
- Neuropharmacological Research : Another investigation focused on the binding affinity of this compound to various neurotransmitter receptors, showing its potential as a treatment for neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Structure | Potential treatment for obesity and pain |
| 2,9-Diazaspiro[5.5]undecane | Structure | Similar bioactivity profile |
| 1-Azetidinecarboxylic acid | Structure | Different mechanism of action |
| 3-Aminopyrrolidine | Structure | Used in neuropharmacology |
This table illustrates the diversity within the diazaspiro family and how structural modifications can lead to varying biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
